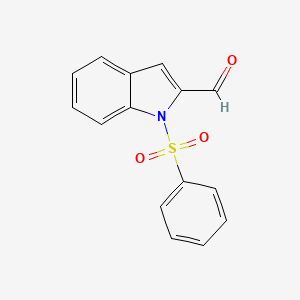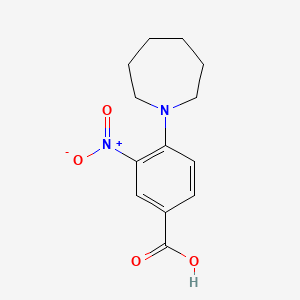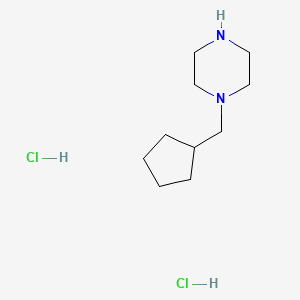
1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde
Vue d'ensemble
Description
1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde is a chemical compound that is part of the indole family, characterized by a phenylsulfonyl group attached to the indole core. The indole moiety is a common structure in many natural products and pharmaceuticals, and the introduction of a phenylsulfonyl group can significantly alter its chemical and physical properties.
Synthesis Analysis
The synthesis of indole derivatives, such as 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, can be achieved through various synthetic routes. One approach involves the use of phenylpropiolaldehyde in a 1,3-dipolar cycloaddition with pyridinium ylides to produce indolizine-1-carbaldehydes, which can be further functionalized . Another method includes a multi-step synthesis starting from indole-3-carbaldehyde, which is protected as the N-phenylsulfonyl derivative and then converted through several intermediates to yield 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles . This process demonstrates the versatility of indole derivatives in undergoing various chemical transformations to achieve the desired sulfonated products.
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde, a closely related compound, reveals that the sulfonyl-bound phenyl ring forms a significant dihedral angle with the indole ring system, indicating the presence of steric interactions between these groups . This structural feature is likely to be similar in 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Indole derivatives with phenylsulfonyl groups can participate in various chemical reactions. For instance, the N-phenylsulfonyl derivative of 4H-furo[3,4-b]indole, an analogue of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, can undergo a Diels-Alder reaction with benzyne to produce benzo[b]carbazole derivatives . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can be derived from aldehydes, act as N-(Boc)-protected nitrones and can react with organometallics to yield N-(Boc)hydroxylamines, showcasing the reactivity of the phenylsulfonyl group in synthetic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde are influenced by the presence of the phenylsulfonyl group. The intramolecular hydrogen bonding and π-π interactions observed in related compounds suggest that 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde may exhibit similar intermolecular interactions, which can affect its solubility, melting point, and crystal structure . These properties are crucial for its potential applications in material science and pharmaceutical chemistry.
Applications De Recherche Scientifique
Synthesis of Heterocycles
1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde plays a crucial role in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of 1,2-dihydro-3H-indol-3-ones through Baeyer-Villiger oxidation, demonstrating the influence of carbonyl and protecting groups on the reaction (Bourlot et al., 1994). Additionally, it is involved in the preparation of fused heterocycles like 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, a synthetic analogue of indole-2,3-quinodimethane (Gribble et al., 2002).
Gold-Catalyzed Cycloisomerizations
This compound is integral in gold(I)-catalyzed cycloisomerization reactions. These reactions are operationally simple and efficient for a variety of substrates, producing 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols (Kothandaraman et al., 2011).
Anticancer Agent Synthesis
The synthesis of novel indole-derived benzimidazoles and benzothiazoles, which exhibit efficacy as anticancer agents against various cancer cell lines, involves 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde (Anwar et al., 2023).
Crystallographic and Molecular Orbital Studies
Research has been conducted on the synthesis and crystal structures of derivatives of 1-(phenylsulfonyl)indole. This includes studies on their density functional theory calculations and molecular orbital calculations, providing insights into their structural and electronic properties (Mannes et al., 2017).
Sulfonation Reactions
The compound is also significant in sulfonation reactions. It's been used in the development of a clean and simple protocol for synthesizing corresponding sulfonamide derivatives, which have potential in various chemical applications (Janosik et al., 2006).
Mécanisme D'action
Target of Action
1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde is a derivative of indole, a bioactive aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have a broad range of potential effects .
Safety and Hazards
Orientations Futures
The future directions for similar compounds have been discussed in several studies . For instance, the use of 1-(phenylsulfonyl)pyrrole to homogenize the distribution of cation composition in perovskite films was proposed, which resulted in devices with a certified steady-state photon-to-electron conversion efficiency of 25.2% and durable stability .
Propriétés
IUPAC Name |
1-(benzenesulfonyl)indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-11-13-10-12-6-4-5-9-15(12)16(13)20(18,19)14-7-2-1-3-8-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVOBVXBWUGTTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379902 | |
| Record name | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80360-23-2 | |
| Record name | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key structural feature of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde?
A1: A defining characteristic of this molecule is the non-planar orientation of the phenyl ring and the indole system. This is evident from the dihedral angle between these two moieties, which is reported as 76.24° []. This non-planar arrangement can significantly influence the molecule's interactions with other molecules and its potential biological activity.
Q2: How does the presence of a chlorine atom at the 3-position of the indole ring affect the structure of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde?
A2: The addition of a chlorine atom in 3-Chloro-1-phenylsulfonyl-1H-indole-2-carbaldehyde does not drastically alter the overall conformation. The dihedral angle between the phenyl and indole rings remains similar at 78.3° []. This suggests that the chlorine atom's steric and electronic effects do not significantly perturb the preferred conformation.
Q3: What type of intermolecular interactions stabilize the crystal packing of these indole derivatives?
A3: The research highlights the role of weak intermolecular interactions in the solid-state packing of these compounds. Specifically, C—H⋯O hydrogen bonding interactions are identified as the primary stabilizing force in the crystal lattice of both 3-Chloro-1-phenylsulfonyl-1H-indole-2-carbaldehyde [] and 3-Phenylsulfanyl-1-phenylsulfonyl-1H-indole-2-carbaldehyde []. These interactions contribute to the stability and arrangement of molecules within the crystal structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)


![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)


![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)


![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)

